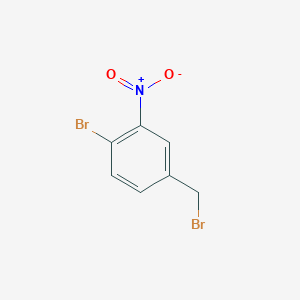
2-氨基-6-溴苯甲酸
概述
描述
2-Amino-6-bromobenzoic acid (2-ABBA) is an organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of benzoic acid, which is a carboxylic acid found in many plants and animals. 2-ABBA has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
科学研究应用
化学研究
2-氨基-6-溴苯甲酸通常用作各种科学研究中的研究化学品 . 该化合物用于研究各种生物过程的作用机制,以及研究蛋白质的结构和功能 .
制药中间体
在制药行业中,2-氨基-6-溴苯甲酸用作中间体 . 中间体是在合成活性药物成分中使用的化合物。它们在药物生产中起着至关重要的作用。
作用机制
Mode of Action
Bromobenzoic acids are often involved in the formation of carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction . This reaction involves the transfer of organic groups from boron to palladium, a process known as transmetalation .
Biochemical Pathways
It’s known that bromobenzoic acids can influence various biochemical pathways due to their involvement in the suzuki-miyaura cross-coupling reaction . This reaction can lead to the formation of new organic compounds, potentially affecting multiple biochemical pathways.
Result of Action
Given its potential involvement in the suzuki-miyaura cross-coupling reaction , it could contribute to the synthesis of various organic compounds, potentially influencing cellular processes.
Action Environment
The action, efficacy, and stability of 2-Amino-6-bromobenzoic acid can be influenced by various environmental factors These may include pH, temperature, and the presence of other compounds or enzymes
安全和危害
Handling 2-Amino-6-bromobenzoic acid requires caution. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
生化分析
Biochemical Properties
2-Amino-6-bromobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved . Additionally, 2-Amino-6-bromobenzoic acid can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 2-Amino-6-bromobenzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . By modulating these pathways, 2-Amino-6-bromobenzoic acid can affect gene expression and cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby impacting cellular health and function .
Molecular Mechanism
At the molecular level, 2-Amino-6-bromobenzoic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Additionally, 2-Amino-6-bromobenzoic acid can interact with DNA, influencing gene expression by acting as a transcriptional regulator . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-bromobenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-Amino-6-bromobenzoic acid remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Amino-6-bromobenzoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving stress responses . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the therapeutic potential and safety of 2-Amino-6-bromobenzoic acid.
Metabolic Pathways
2-Amino-6-bromobenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways . The compound can affect the levels of key metabolites, thereby modulating cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in metabolic regulation .
Transport and Distribution
Within cells and tissues, 2-Amino-6-bromobenzoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-6-bromobenzoic acid is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
属性
IUPAC Name |
2-amino-6-bromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQPROAXWQCNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441750 | |
| Record name | 2-Amino-6-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-48-1 | |
| Record name | 2-Amino-6-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-6-bromobenzoic acid in the synthesis of anti-diabetic compounds, as described in the research?
A1: 2-Amino-6-bromobenzoic acid serves as the starting material for synthesizing a series of quinazolin-4(3H)-one derivatives. [] The synthesis involves several steps:
- Amide formation: 2-Amino-6-bromobenzoic acid reacts with benzylamine or cyclohexylamine, forming the corresponding benzamide derivatives. []
- Cyclization and oxidation: These benzamide derivatives undergo cyclization and oxidation in the presence of an aldehyde and DMSO under microwave conditions, yielding bromo-substituted quinazolin-4(3H)-ones. []
- Cross-coupling reactions: The bromo-substituted quinazolin-4(3H)-ones undergo either Sonogashira coupling with terminal alkynes or Suzuki-Miyaura coupling with boronic acids to introduce diverse substituents at the 2, 3, and 6 positions of the quinazolin-4(3H)-one core. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)








